molecular formula C36H39BF4N3O2RuS B6308526 {[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate CAS No. 1192483-15-0

{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate

Cat. No.: B6308526
CAS No.: 1192483-15-0
M. Wt: 765.7 g/mol
InChI Key: LGOBCOGGIKGJQP-GOPWMECQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” is a complex organometallic compound It features a ruthenium(II) center coordinated with a p-cymene ligand, a pyridine ligand, and a chiral amine ligand that is further modified with a toluenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” typically involves the following steps:

    Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of reactions starting from commercially available precursors.

    Ligand Modification: The amine ligand is then reacted with p-toluenesulfonyl chloride to introduce the toluenesulfonyl group.

    Complex Formation: The modified ligand is then coordinated to a ruthenium(II) center in the presence of p-cymene and pyridine. The reaction is typically carried out in an inert atmosphere using solvents such as dichloromethane or toluene.

    Salt Formation: The final step involves the addition of tetrafluoroboric acid to form the tetrafluoroborate salt of the complex.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of the p-cymene ligand.

    Reduction: The compound can also undergo reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include sodium borohydride and hydrazine.

    Substitution: Ligand substitution reactions often require the presence of other ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions may result in new ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly useful in asymmetric synthesis.

Biology

In biology, the compound has been studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, leading to cytotoxic effects in cancer cells.

Medicine

In medicine, the compound’s ability to interact with DNA and proteins makes it a candidate for drug development. Its potential as an anticancer agent is of particular interest.

Industry

In industry, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale chemical production.

Mechanism of Action

The mechanism by which “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” exerts its effects involves the coordination of the ruthenium center to various molecular targets. The p-cymene ligand stabilizes the ruthenium center, while the chiral amine ligand provides specificity in interactions with biological molecules. The compound can bind to DNA, leading to the disruption of cellular processes and ultimately cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ruthenium(II) arene complexes: These compounds also feature a ruthenium center coordinated with an arene ligand and are used in similar applications.

    Ruthenium(II) polypyridyl complexes: These compounds have polypyridyl ligands instead of pyridine and are studied for their photophysical properties and potential in photodynamic therapy.

    Ruthenium(II) phosphine complexes: These compounds feature phosphine ligands and are used in catalysis and medicinal chemistry.

Uniqueness

The uniqueness of “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” lies in its chiral amine ligand, which provides specificity in interactions with biological molecules. This makes it particularly valuable in asymmetric synthesis and as a potential anticancer agent.

Properties

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3/t20-,21-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBCOGGIKGJQP-GOPWMECQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39BF4N3O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.